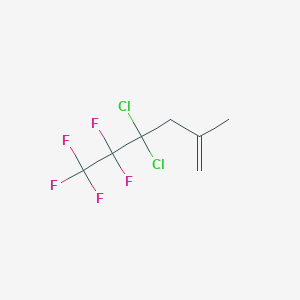
4,4-Dichloro-5,5,6,6,6-pentafluoro-2-methylhex-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Dichloro-5,5,6,6,6-pentafluoro-2-methylhex-1-ene is a halogenated organic compound characterized by the presence of chlorine and fluorine atoms attached to a hexene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dichloro-5,5,6,6,6-pentafluoro-2-methylhex-1-ene typically involves the halogenation of a suitable precursor. One common method is the reaction of a hexene derivative with chlorine and fluorine sources under controlled conditions. The reaction conditions, such as temperature, pressure, and solvent, are carefully optimized to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using specialized equipment to handle the reactive and potentially hazardous chemicals involved. The process is designed to ensure safety, efficiency, and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
4,4-Dichloro-5,5,6,6,6-pentafluoro-2-methylhex-1-ene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Addition Reactions: The double bond in the hexene backbone can participate in addition reactions with various electrophiles and nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and catalysts. The reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while addition reactions may result in the formation of saturated or unsaturated compounds .
Scientific Research Applications
4,4-Dichloro-5,5,6,6,6-pentafluoro-2-methylhex-1-ene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,4-Dichloro-5,5,6,6,6-pentafluoro-2-methylhex-1-ene involves its interaction with molecular targets through its reactive functional groups. The chlorine and fluorine atoms can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The specific pathways and molecular targets depend on the context of its application[5][5].
Comparison with Similar Compounds
Similar Compounds
4,4-Dichloro-5,5,6,6,6-pentafluorohex-1-ene: Similar structure but lacks the methyl group.
4,4-Dichloro-5,5,6,6,6-pentafluoro-2-methylpent-1-ene: Similar structure but with a shorter carbon chain.
Uniqueness
4,4-Dichloro-5,5,6,6,6-pentafluoro-2-methylhex-1-ene is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties. The combination of these halogens with the hexene backbone and methyl group makes it a versatile compound for various applications .
Properties
CAS No. |
18599-03-6 |
|---|---|
Molecular Formula |
C7H7Cl2F5 |
Molecular Weight |
257.03 g/mol |
IUPAC Name |
4,4-dichloro-5,5,6,6,6-pentafluoro-2-methylhex-1-ene |
InChI |
InChI=1S/C7H7Cl2F5/c1-4(2)3-5(8,9)6(10,11)7(12,13)14/h1,3H2,2H3 |
InChI Key |
WEUBIBBIUKVYEP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CC(C(C(F)(F)F)(F)F)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




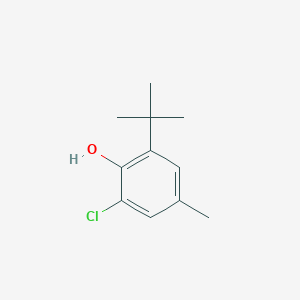
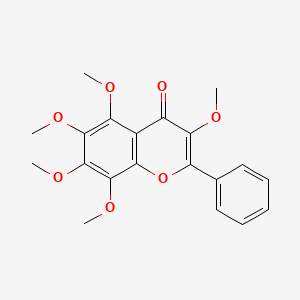

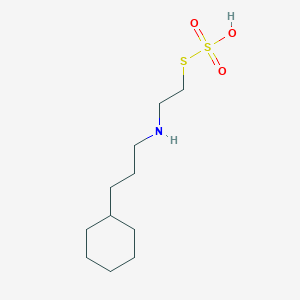

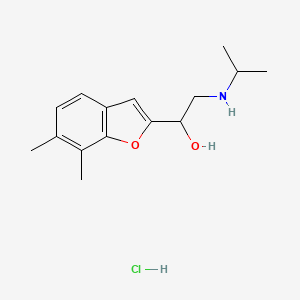
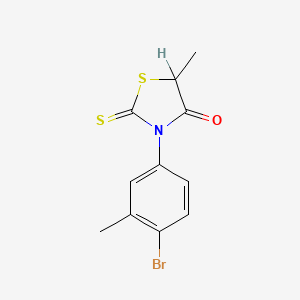
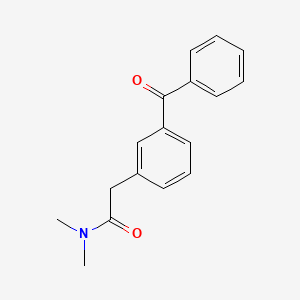
![2-[(1-Chloroethyl)peroxy]-2-methylpropane](/img/structure/B14708350.png)
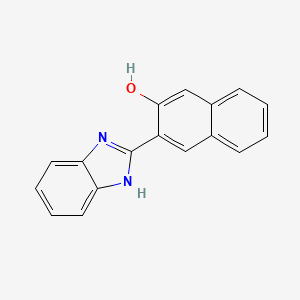

![4a,6a,9a-Trimethyl-7-(6-methylheptan-2-yl)hexadecahydroindeno[5,4-f]chromene](/img/structure/B14708374.png)
